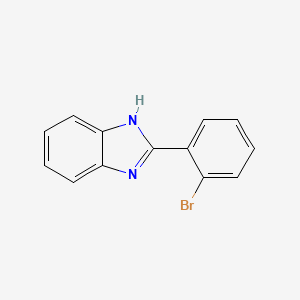

2-(2-Bromophenyl)-1H-benzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128738. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXRUUGKLDCECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157748 | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-42-8 | |

| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13275-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological activities, including its roles as an anticancer, antimicrobial, and antifungal agent. The guide also presents methodologies for key biological assays and visualizes potential mechanisms of action and experimental workflows through detailed diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, identified by the CAS number 13275-42-8 , is an aromatic heterocyclic compound.[1][2] Its structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts a unique combination of properties that make it a valuable scaffold in various scientific fields.

Structural and General Properties

| Property | Value | Reference |

| CAS Number | 13275-42-8 | [1][2] |

| Molecular Formula | C₁₃H₉BrN₂ | [1] |

| Molecular Weight | 273.13 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-(o-bromophenyl)benzimidazole, G 641 | [1] |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 239-243 °C | |

| Boiling Point | 446.6 ± 47.0 °C (Predicted) | |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.10 ± 0.10 (Predicted) | |

| LogP | 3.99 (Predicted) |

Synthesis of this compound

The synthesis of 2-aryl-1H-benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde. The following is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: Condensation Reaction

Materials:

-

o-Phenylenediamine

-

2-Bromobenzaldehyde

-

Ethanol

-

Hydrochloric Acid (4N)

-

Sodium Bicarbonate (saturated solution)

-

Distilled water

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beaker

-

Büchner funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

To this solution, add 2-bromobenzaldehyde (1.0 eq).

-

Add 4N hydrochloric acid (catalytic amount) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

-

Dry the product in a desiccator.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. This compound, as a member of this family, is an area of active research for its potential therapeutic applications.

Anticancer Activity

Benzimidazole-based compounds have been extensively investigated as anticancer agents. Their mechanisms of action are often multifactorial and can include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Potential Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: Benzimidazoles can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with cell division, leading to apoptosis.

-

EGFR and VEGFR Kinase Inhibition: These receptor tyrosine kinases are crucial for cancer cell proliferation, survival, and angiogenesis. Inhibition of their kinase activity can block downstream signaling cascades.

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antimicrobial and antifungal properties. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes or disruption of cellular structures. For instance, in fungi, benzimidazoles are known to interfere with microtubule assembly, similar to their anticancer effects.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

PBS (Phosphate-Buffered Saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Applications in Materials Science

Beyond its biological activities, this compound and its derivatives are being explored for their applications in materials science. Their rigid, planar structure and potential for π-π stacking make them suitable candidates for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The presence of the bromine atom also provides a reactive handle for further functionalization to tune the electronic properties of the molecule.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its established role as a key heterocyclic scaffold, combined with the reactivity imparted by the bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents and advanced materials. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

Elucidation of the Chemical Structure of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure elucidation of 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and insights into its potential biological significance.

Physicochemical Properties

This compound is a solid, aromatic compound. A summary of its key identifying properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13275-42-8 | [1][2] |

| Molecular Formula | C₁₃H₉BrN₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Melting Point | 235-240 °C | [2] |

| Appearance | Solid | [2] |

| SMILES | Brc1ccccc1-c2nc3ccccc3[nH]2 | [2] |

| InChI | 1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. A comprehensive study involving spectroscopic characterization and DFT studies has been reported, providing a basis for the definitive assignment of its structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected resonances for this compound would show signals for the aromatic protons on both the benzimidazole and the bromophenyl rings, as well as a characteristic signal for the N-H proton of the imidazole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the carbon atoms of the benzimidazole and bromophenyl moieties.

Note: Specific, quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are detailed in the research paper "Spectroscopic Characterization, DFT Studies, Molecular Docking and Cytotoxic Evaluation of this compound: A Potent Anti-Breast Cancer Agent."[3] Access to the full publication or its supplementary information is recommended for these precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching vibration of the imidazole ring |

| ~1620 | C=N stretching vibration of the imidazole ring |

| ~1450 | C=C stretching vibrations of the aromatic rings |

| ~740 | C-Br stretching vibration |

Note: A detailed peak list from an experimental FT-IR spectrum is available in the aforementioned research publication for precise band assignments.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 272 and an isotopic peak at m/z 274 of similar intensity, which is characteristic of the presence of a bromine atom.

Note: The detailed fragmentation pattern can be found by analyzing the full mass spectrum, which is often provided in detailed chemical analysis reports or publications.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an appropriate aldehyde.[6][7][8][9]

Reaction: o-Phenylenediamine + 2-Bromobenzaldehyde → this compound

Materials:

-

o-Phenylenediamine

-

2-Bromobenzaldehyde

-

Ethanol (or another suitable solvent)

-

Catalyst (e.g., p-toluenesulfonic acid, or an oxidizing agent like hydrogen peroxide)[10]

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add 2-bromobenzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Potential Biological Significance and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and many are investigated as potential therapeutic agents. Several studies have shown that benzimidazole-containing compounds can act as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14][15] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Inhibition of the VEGFR-2 signaling pathway can block the downstream effects of VEGF, leading to a reduction in tumor angiogenesis and growth.

This guide provides a foundational understanding of the chemical structure and properties of this compound. For more detailed quantitative data and in-depth biological studies, consulting the primary literature is highly recommended.

References

- 1. This compound | C13H9BrN2 | CID 97511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-溴苯基)-1H-苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. ijariie.com [ijariie.com]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 15. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-1H-benzimidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a structural motif found in numerous biologically active molecules, this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts unique physicochemical properties that are currently being explored for a range of applications, including as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis, biological activity, and potential mechanisms of action of this compound.

Nomenclature and Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms:

-

1H-benzimidazole, 2-(2-bromophenyl)-

-

2-(2-Bromophenyl)-1H-1,3-benzodiazole

-

2-(2-Bromophenyl)-1H-benzo[d]imidazole

-

2-(2-Bromophenyl)benzimidazole

-

Benzimidazole, 2-(o-bromophenyl)-

-

G 641

-

G 641 (biocide)

-

NSC 128738[2]

-

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13275-42-8 | [2][3] |

| Molecular Formula | C₁₃H₉BrN₂ | [2][3] |

| Molecular Weight | 273.13 g/mol | [1][3] |

| Melting Point | 235-240 °C | [3] |

| Appearance | Solid | [3] |

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and direct approach for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with 2-bromobenzaldehyde. This reaction, a variant of the Weidenhagen synthesis, typically proceeds in the presence of an oxidizing agent.

Experimental Protocol: Condensation of o-Phenylenediamine and 2-Bromobenzaldehyde

This protocol is a general procedure adapted from established methods for benzimidazole synthesis.

Materials:

-

o-Phenylenediamine

-

2-Bromobenzaldehyde

-

Ethanol (or another suitable solvent like methanol or acetic acid)

-

An oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide, or air)

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Aldehyde: To this solution, add 2-bromobenzaldehyde (1.0 equivalent).

-

Addition of Oxidant/Catalyst: Introduce the chosen oxidizing agent. For instance, sodium metabisulfite can be used to facilitate the cyclization and oxidation. If required, a catalytic amount of an acid like p-toluenesulfonic acid can be added to promote the initial condensation.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reagents and conditions used. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, and this compound is no exception. Recent studies have highlighted its potential as an anti-cancer agent, particularly against breast cancer.

Anticancer Activity

Research has demonstrated the cytotoxic effects of this compound against human cancer cell lines. A notable study investigated its efficacy against the MCF-7 breast cancer cell line.

Quantitative Cytotoxicity Data:

| Cell Line | Assay | IC₅₀ Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity Assay | 15.17 µg/mL | [4] |

These findings suggest that this compound is a promising candidate for further investigation in the development of novel anti-cancer therapies.[4]

Antimicrobial Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the readily available literature, the benzimidazole scaffold is well-known for its antimicrobial properties. Further studies are warranted to fully characterize the antibacterial and antifungal spectrum of this particular derivative.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the anti-cancer activity of this compound is an active area of investigation. However, computational and molecular docking studies have provided valuable insights into its potential molecular targets.

Molecular Docking Studies and Potential Targets

Molecular docking simulations have been employed to predict the binding affinity and interaction of this compound with various biological targets implicated in cancer progression. One such study identified a high binding affinity with the estrogen sulfotransferase receptor.[4]

Proposed Signaling Pathway Involvement:

Caption: Proposed mechanism of action via inhibition of the estrogen sulfotransferase receptor.

The inhibition of estrogen sulfotransferase is a significant finding, as this enzyme plays a crucial role in the metabolism of estrogens, which are key drivers in the proliferation of hormone-dependent breast cancers. By inhibiting this enzyme, this compound may disrupt estrogen signaling pathways, ultimately leading to the induction of apoptosis in cancer cells.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques have been used to identify the characteristic vibrational modes of the molecule, confirming the presence of the benzimidazole and bromophenyl functional groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been performed to predict the ¹H and ¹³C NMR chemical shifts, which are essential for the structural confirmation of the synthesized compound.[4]

Conclusion

This compound is a compound of significant interest with demonstrated potential as an anti-cancer agent. Its straightforward synthesis, coupled with its promising cytotoxic activity against breast cancer cells and a plausible mechanism of action involving the inhibition of estrogen sulfotransferase, makes it a valuable lead compound for further drug development efforts. Future research should focus on detailed in vivo studies to validate its therapeutic efficacy and safety profile, as well as a more in-depth exploration of its antimicrobial properties and the elucidation of its effects on other cancer-related signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

- 1. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

2-(2-Bromophenyl)-1H-benzimidazole molecular weight and formula

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2-Bromophenyl)-1H-benzimidazole. This compound is a valuable heterocyclic intermediate in medicinal chemistry and materials science, recognized for its role as a building block in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This document outlines a detailed experimental protocol for its synthesis via the condensation of o-phenylenediamine and 2-bromobenzaldehyde and provides key analytical data for compound verification.

Chemical and Physical Properties

This compound is a substituted benzimidazole featuring a bromophenyl group at the 2-position. This substitution pattern is crucial for its utility in further chemical modifications and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13275-42-8 | [2] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 235-243 °C | |

| InChIKey | KOXRUUGKLDCECO-UHFFFAOYSA-N | [2] |

Synthesis Workflow

The primary synthetic route to this compound involves the acid-catalyzed condensation of o-phenylenediamine with 2-bromobenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and aromatization to yield the benzimidazole ring system.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section details a generalized laboratory procedure for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

2-Bromobenzaldehyde (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 eq, catalyst)

-

Dimethylformamide (DMF) or Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in DMF or ethanol.

-

Add p-toluenesulfonic acid (0.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water and stir.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Expected Results |

| ¹H NMR | Spectra should show characteristic peaks for the aromatic protons of both the benzimidazole and the bromophenyl rings, as well as a broad singlet for the N-H proton.[2] |

| ¹³C NMR | Spectra will display signals corresponding to the 13 unique carbon atoms in the molecule. |

| FT-IR (KBr) | Characteristic absorption bands are expected for N-H stretching (~3433 cm⁻¹), C=N stretching (~1623 cm⁻¹), and aromatic C-H stretching.[3] |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 273.0/275.0 due to bromine isotopes).[4] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This versatility has led to its use in the development of:

-

Anticancer Agents: As a scaffold for compounds targeting various kinases and signaling pathways involved in tumor progression.

-

Anti-inflammatory Drugs: In the synthesis of molecules that modulate inflammatory responses.

-

Organic Electronics: As a component in the creation of materials for applications such as Organic Light-Emitting Diodes (OLEDs).

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and the reagents used in its synthesis. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Spectral Data of 2-(2-Bromophenyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and spectral analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.74 | s | - | 1H | N-H |

| 7.85 – 7.74 | m | - | 2H | Ar-H |

| 7.60 | d | 17.5 | 2H | Ar-H |

| 7.55 | d | 7.6 | 1H | Ar-H |

| 7.49 – 7.44 | m | - | 1H | Ar-H |

| 7.24 | dd | 6.0, 3.1 | 2H | Ar-H |

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. However, for context, the characteristic chemical shifts for the benzimidazole core are typically observed in the range of 110-155 ppm.

Infrared (IR) Spectral Data

Note: A detailed peak table for the IR spectrum of this compound was not available in the searched literature. The following are characteristic absorption bands expected for this class of compound based on data from similar benzimidazole derivatives.[2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1620 | Medium | C=N stretching |

| ~1450-1400 | Strong | Aromatic C=C stretching |

| ~740 | Strong | C-Br stretching |

Mass Spectrometry (MS) Data

The molecular weight of this compound is 273.13 g/mol .[6]

Note: A detailed mass spectrum with fragmentation analysis for this compound was not available in the searched literature. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 273 and an isotopic peak (M+2) at m/z 275 of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for benzimidazoles involve the loss of HCN from the imidazole ring.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an appropriate aldehyde.[9][10][11][12][13]

Materials:

-

o-phenylenediamine

-

2-bromobenzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Dimethylformamide (DMF) or another suitable solvent

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 2-bromobenzaldehyde (1 equivalent) in DMF.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture at 80-100 °C with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][14]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Parameters: Use tetramethylsilane (TMS) as an internal standard. Acquire the spectrum at room temperature.

Infrared (IR) Spectroscopy: [3]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with finely ground KBr.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.

-

Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system.

-

Parameters: Use electron ionization (EI) at 70 eV.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis process of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. This compound | C13H9BrN2 | CID 97511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journalijdr.com [journalijdr.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ijariie.com [ijariie.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Bromophenyl)-1H-benzimidazole physical and chemical properties

An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in various research and development applications.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzimidazole core substituted with a 2-bromophenyl group.[1] The presence of the fused benzene and imidazole rings, along with the bromophenyl moiety, imparts unique electronic and steric characteristics that influence its reactivity and biological activity.[1][2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 13275-42-8[1][2][3][4] |

| Molecular Formula | C₁₃H₉BrN₂[1][2][3] |

| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br[3] |

| InChI | InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)[1][3] |

| InChIKey | KOXRUUGKLDCECO-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.13 g/mol | [2][3][5] |

| Appearance | White to yellow to orange powder to crystal | [2] |

| Melting Point | 235-240 °C[4][5] | 239-243 °C[2] |

| Boiling Point | 446.6 °C at 760 mmHg[4] | (Predicted) 446.6±47.0 °C[5] |

| Density | 1.546 g/cm³ | [4] |

| pKa | (Predicted) 11.10±0.10 | [5] |

| Flash Point | 223.9 °C | [4] |

| Vapor Pressure | 3.61E-08 mmHg at 25°C | [4] |

| Refractive Index | 1.708 | [4] |

| Solubility | Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis. |[6] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Data Points |

|---|---|

| ¹H NMR | A singlet corresponding to the N-H proton is observed in the downfield region (around δ 12.73–12.90 ppm in DMSO).[7] Aromatic protons appear in the region of δ 7.2-8.3 ppm.[8] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons of the benzimidazole and bromophenyl rings are observed. |

| FT-IR (KBr) | N-H stretching vibrations are typically observed. C=N and C=C stretching absorptions are also present.[7] |

| Mass Spectrometry (GC-MS) | The molecular ion peak is a key feature.[3][9] Fragmentation patterns are consistent with the benzimidazole structure.[10] |

Experimental Protocols

4.1. Synthesis

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[11][12]

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Condensation: o-Phenylenediamine is reacted with 2-bromobenzaldehyde in a suitable solvent. This reaction can be catalyzed by an acid or proceed under thermal conditions.

-

Oxidation: The intermediate dihydride is oxidized to the aromatic benzimidazole. This can be achieved using various oxidizing agents or by air oxidation.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.

4.2. Characterization

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

Applications and Biological Relevance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[12][13][14] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Logical Relationship: Potential Applications

Caption: Potential research and development applications stemming from the core compound.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.[2] The benzimidazole core is found in numerous FDA-approved drugs.[15]

-

Biochemical Research: It is utilized in studies investigating enzyme inhibition and receptor binding, providing insights into molecular interactions and potential therapeutic pathways.[2]

-

Materials Science: Its stability and electronic characteristics make it suitable for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2]

-

Catalysis: The ability of this compound to form stable complexes with various metals opens avenues for its use in catalysis and coordination chemistry.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H318 | Causes serious eye damage[3] |

| H335 | May cause respiratory irritation[3] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

- 1. CAS 13275-42-8: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H9BrN2 | CID 97511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 13275-42-8 [amp.chemicalbook.com]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scispace.com [scispace.com]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. isca.me [isca.me]

- 13. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)-1H-benzimidazole is a substituted aromatic heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore found in numerous biologically active compounds. The introduction of a 2-bromophenyl substituent at the 2-position of the benzimidazole ring system imparts unique physicochemical properties that influence its biological activity and make it a versatile intermediate for further chemical modifications. This technical guide provides a comprehensive overview of the discovery and historical synthesis of the benzimidazole scaffold, detailed experimental protocols for the synthesis of 2-aryl-benzimidazoles, and an exploration of the potential biological activities and associated signaling pathways of 2-phenylbenzimidazole derivatives, with a focus on their anticancer properties.

Discovery and Historical Context of Benzimidazole Synthesis

The history of benzimidazole synthesis dates back to the 19th century. The two foundational methods for creating the benzimidazole core are the Phillips-Ladenburg synthesis and the Weidenhagen reaction. These classical approaches have been refined and adapted over the years, leading to a multitude of synthetic strategies for this important heterocyclic system.

-

Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or nitrile) under acidic conditions and often at elevated temperatures. The reaction proceeds through the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.

-

Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization of the resulting dihydrobenzimidazole intermediate. Various oxidizing agents can be employed to facilitate the aromatization to the benzimidazole product.

These seminal reactions laid the groundwork for the synthesis of a vast library of substituted benzimidazoles, including this compound. The primary route for the synthesis of this specific compound and other 2-aryl benzimidazoles is a modification of the Weidenhagen reaction.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of o-phenylenediamine with 2-bromobenzaldehyde. This reaction can be carried out using various catalytic systems and reaction conditions, often providing good to excellent yields. Below are representative experimental protocols.

General Experimental Protocol: Condensation of o-Phenylenediamine and 2-Bromobenzaldehyde

This protocol is based on established methods for the synthesis of 2-aryl-benzimidazoles.

Experimental Workflow:

Caption: General workflow for the synthesis of 2-aryl-benzimidazoles.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) and 2-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of an acid catalyst. Ammonium chloride (NH₄Cl) is a commonly used, mild, and efficient catalyst for this transformation.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data for a Similar Synthesis:

Table 1: Summary of a Representative Synthesis for a 2-Aryl-Benzimidazole

| Parameter | Value | Reference |

| Reactant 1 | o-Phenylenediamine | |

| Reactant 2 | 3-Bromobenzaldehyde | |

| Catalyst | Ammonium Chloride (NH₄Cl) | |

| Solvent | Ethanol | |

| Temperature | 80-90°C | |

| Reaction Time | Not specified | |

| Yield | 80% |

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-phenyl substituted benzimidazoles, in particular, have garnered significant attention as potential anticancer agents. Their mechanism of action is often attributed to their ability to interact with key biological macromolecules.

Anticancer Activity

The anticancer properties of 2-phenylbenzimidazole derivatives are believed to stem from their ability to target various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. Several benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II.[1][2] The planar benzimidazole ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.

-

Kinase Inhibition: Protein kinases play a central role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain benzimidazole derivatives have been shown to inhibit the activity of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] By blocking the ATP-binding site of these kinases, benzimidazole derivatives can disrupt downstream signaling cascades that promote tumor growth.

Signaling Pathway: Potential Inhibition of the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for cancer therapy. 2-Phenylbenzimidazole derivatives have been investigated as potential EGFR inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway by 2-phenylbenzimidazoles.

This diagram illustrates how this compound could potentially inhibit the EGFR signaling pathway. By binding to the kinase domain of EGFR, it may prevent the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Conclusion

This compound is a valuable heterocyclic compound with a rich history rooted in the classical methods of benzimidazole synthesis. Its preparation via the condensation of o-phenylenediamine and 2-bromobenzaldehyde is a robust and efficient process. The broader class of 2-phenylbenzimidazoles, to which this compound belongs, has demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of crucial cellular targets like topoisomerases and protein kinases. Further investigation into the specific biological activities and molecular targets of this compound is warranted to fully elucidate its therapeutic potential and to guide the development of novel drug candidates. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

Unveiling the Bioactivity of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental biological activities of 2-(2-Bromophenyl)-1H-benzimidazole, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While research on this specific molecule is emerging, this document synthesizes the available data and provides context based on the well-established bioactivities of related benzimidazole derivatives. This guide covers its potential anticancer and antimicrobial properties, general mechanisms of action, and standardized experimental protocols relevant to its evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzimidazole core substituted with a 2-bromophenyl group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various bioactive molecules, including vitamin B12.[1] The incorporation of a halogenated phenyl ring at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its lipophilicity and potential for interaction with biological targets.[2]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. A spectroscopic and computational study identified it as a potent anti-breast cancer agent.[3] While specific quantitative data from this study are not publicly available, the broader class of benzimidazole derivatives has demonstrated significant anticancer effects through various mechanisms.

General Mechanisms of Anticancer Action for Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through a multitude of pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] Key mechanisms include:

-

Disruption of Microtubule Polymerization: Similar to well-known anticancer drugs, some benzimidazoles interfere with the formation and function of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]

-

Inhibition of Key Kinases: Many benzimidazole derivatives act as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[4][6]

-

Induction of Apoptosis: Benzimidazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8][9]

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.[5]

Quantitative Data on Anticancer Activity

| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Data Not Available | N/A | |

| Benzimidazole-triazole hybrid 10 | A549 (Lung) | 3.31 | [4] |

| Benzimidazole-triazole hybrid 13 | A549 (Lung) | 5.30 | [4] |

| Benzimidazole-triazole hybrid 10 | MDA-MB-231 (Breast) | 1.18 | [4] |

| Benzimidazole-triazole hybrid 13 | MDA-MB-231 (Breast) | 2.90 | [4] |

| Benzimidazole-triazole hybrid 10 | SKOV3 (Ovarian) | 6.98 | [4] |

| Benzimidazole-triazole hybrid 13 | SKOV3 (Ovarian) | 4.35 | [4] |

| A new benzimidazole BA586 | HCC1937 (Breast) | 42 | [10] |

Note: The data presented for other derivatives are for comparative purposes only and do not represent the activity of this compound.

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[1] While specific studies on the antimicrobial spectrum of this compound are limited, its structural features suggest potential activity against a range of pathogens.

General Mechanisms of Antimicrobial Action for Benzimidazole Derivatives

The antimicrobial mechanisms of benzimidazoles are diverse and can be specific to the type of microorganism:

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazoles disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[1]

-

Inhibition of Bacterial Nucleic Acid and Protein Synthesis: Benzimidazole derivatives can interfere with DNA replication and protein synthesis in bacteria, thereby inhibiting their growth and proliferation.[11]

-

Disruption of Microbial Metabolism: These compounds can also target essential metabolic pathways in microorganisms, leading to a bacteriostatic or bactericidal effect.

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not available in the reviewed literature. For context, the table below shows MIC values for other benzimidazole derivatives.

| Derivative Name | Microbial Strain | MIC (µg/mL) | Reference |

| This compound | Data Not Available | N/A | |

| 2-(1H-benzimidazol-2-yl)-substituted thienoquinolines | S. aureus | >128 | [12] |

| 2-(1H-benzimidazol-2-yl)-substituted thienoquinolines | E. coli | >128 | [12] |

| N-substituted 2(4-styrylphenyl)-1H- benzimidazole | S. typhimurium | 0.1 | [13] |

Note: This data is for illustrative purposes and does not reflect the antimicrobial potency of this compound.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and antimicrobial activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for apoptosis induction by benzimidazole derivatives and typical experimental workflows.

Caption: Generalized signaling pathway for apoptosis induction by benzimidazole derivatives.

Caption: General experimental workflows for cytotoxicity and antimicrobial screening.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, with preliminary evidence suggesting potential anti-breast cancer activity. While specific data on its biological activity remains limited, the well-documented anticancer and antimicrobial properties of the broader benzimidazole class provide a strong rationale for further investigation. Future research should focus on comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, determine its efficacy against a wider range of cancer cell lines and microbial pathogens, and establish a detailed toxicological profile. Such studies are crucial for unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 13275-42-8: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]

- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

Unraveling the Anticancer Potential of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2-Bromophenyl)-1H-benzimidazole (BPBZ), a promising heterocyclic compound with demonstrated cytotoxic activity against breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Executive Summary

This compound has emerged as a molecule of interest in anticancer research. Studies reveal its potent cytotoxic effects, particularly against breast cancer cells, with a multi-faceted mechanism of action. This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate its activity, and visualizes the key signaling pathways and experimental workflows. The primary mechanism appears to involve the induction of cell cycle arrest through the p53/p21 signaling axis and the promotion of apoptosis via DNA fragmentation. Molecular docking studies also suggest a potential interaction with the estrogen sulfotransferase receptor, indicating a possible role in modulating hormone-dependent pathways.

Quantitative Data Summary

The cytotoxic and binding properties of this compound have been quantified in several studies. The following table summarizes the key metrics.

| Parameter | Value | Cell Line / Target | Reference |

| IC50 | 15.17 µg/mL | MCF-7 (Breast Cancer) | [1] |

| IC50 | 42 µM | HCC1937 (Breast Cancer) | [2] |

| Binding Energy | -8.5 kcal/mol | Estrogen Sulfotransferase | [1] |

Core Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis. The compound, referred to as BA586 in one key study, has been shown to elevate the concentrations of p53 and p21 proteins in treated breast cancer cells[2]. The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its activation can lead to the transcription of p21, a cyclin-dependent kinase inhibitor. Increased levels of p21 halt the progression of the cell cycle, preventing cancer cell proliferation.

Furthermore, the compound induces DNA fragmentation, a hallmark of apoptosis or programmed cell death[2]. This suggests that beyond halting proliferation, BPBZ actively triggers the self-destruction of cancer cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

Experimental Protocols

The mechanism of action of this compound was investigated using a suite of in vitro assays. The generalized methodologies for these key experiments are detailed below.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCC1937) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the test compound. Control wells receive medium with DMSO vehicle only.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of DMSO or another suitable solvent is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Death Determination (Trypan Blue Exclusion Assay)

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Treatment: Cells are cultured in larger format plates (e.g., 6-well plates) and treated with this compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and resuspended in a small volume of phosphate-buffered saline (PBS).

-

Staining: A 10 µL aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

-

Counting: The cells are loaded onto a hemocytometer, and both blue (non-viable) and clear (viable) cells are counted under a microscope.

-

Analysis: The percentage of cell mortality is calculated as (Number of blue cells / Total number of cells) x 100.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins (e.g., p53, p21) in a cell lysate.

-

Protein Extraction: Following treatment with the compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Experimental and Logical Workflow

The logical flow of experimentation to characterize the anticancer activity of a novel compound like this compound typically follows a hierarchical approach from initial screening to mechanistic studies.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a viable candidate for further preclinical development as an anticancer agent, particularly for breast cancer. Its mechanism of action, centered on the induction of p53-mediated cell cycle arrest and apoptosis, is well-established in cancer therapy.

Future research should focus on:

-

In vivo efficacy studies in animal models of breast cancer.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

-

Comprehensive pathway analysis to confirm the role of the estrogen sulfotransferase interaction and identify other potential molecular targets.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate analogs with potentially improved potency and selectivity.

This technical guide provides a foundational understanding of the mechanism of action of this compound, paving the way for continued investigation into its therapeutic potential.

References

Safety and Toxicity Profile of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals